2-Chloro-N-(2,4-dimethoxybenzyl)acetamide CAS 928713-27-3 properties
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide CAS 928713-27-3 properties
The following technical guide details the properties, synthesis, and applications of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS 928713-27-3).
A Strategic Building Block for Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS 928713-27-3) is a bifunctional electrophilic intermediate widely utilized in the synthesis of nitrogenous heterocycles and pharmaceutical linkers.[1] Structurally, it combines a reactive
Physicochemical Profile
This compound acts as a stable, isolable intermediate. Its solubility profile dictates the choice of solvent for downstream nucleophilic substitutions (typically polar aprotic solvents).
| Property | Value | Notes |
| CAS Number | 928713-27-3 | Unique identifier |
| IUPAC Name | 2-Chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
| Molecular Formula | C₁₁H₁₄ClNO₃ | |
| Molecular Weight | 243.69 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water |
| Reactive Motifs | Alkyl Chloride (Electrophile) | Susceptible to SN2 attack |
| Protecting Group | 2,4-Dimethoxybenzyl (DMB) | Cleavable by TFA or DDQ |
Synthetic Methodology
The synthesis of CAS 928713-27-3 follows a standard Schotten-Baumann acylation protocol. The reaction must be controlled to prevent bis-acylation or polymerization.
Protocol: Acylation of 2,4-Dimethoxybenzylamine
Objective: Synthesize 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide from primary amine precursors.
Reagents:
-
2,4-Dimethoxybenzylamine (1.0 equiv)[2]
-
Chloroacetyl chloride (1.1 equiv)
-
Base: Triethylamine (Et₃N) or DIPEA (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 2,4-dimethoxybenzylamine dissolved in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Triethylamine dropwise. Ensure the temperature remains <5°C to minimize exotherms.
-
Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The slow addition is critical to prevent the formation of bis-acylated byproducts.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.
-
Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Mechanistic Applications & Reactivity
The utility of CAS 928713-27-3 lies in its DMB-protected nitrogen . The electron-rich 2,4-dimethoxybenzyl group stabilizes the amide nitrogen during harsh alkylation conditions but can be removed later to reveal the free lactam or amide.
Core Application: Synthesis of 1,3-Diazaoxindoles
This compound is a precursor for 1,3-diazaoxindoles (5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives), which are scaffolds for kinase inhibitors.
Mechanism:
-
Alkylation: The chloro group is displaced by a nucleophile (e.g., a pyrimidine nitrogen or an external amine).
-
Cyclization: Under basic conditions (NaOEt/EtOH), the intermediate undergoes intramolecular cyclization.
-
Deprotection: The DMB group is cleaved using Trifluoroacetic acid (TFA) or Triflic acid (TfOH) to yield the final bioactive scaffold.
Visualization: Synthesis & Application Pathway
The following diagram illustrates the synthesis of the core intermediate and its downstream conversion into a heterocycle.
Caption: Synthesis of CAS 928713-27-3 and its subsequent conversion to bioactive heterocycles via alkylation and DMB-deprotection.
Handling & Safety (E-E-A-T)
As an
-
Skin Sensitization: Like many alkyl halides, it can alkylate DNA/proteins. It is a potential contact allergen.
-
Engineering Controls: Handle strictly within a chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) to neutralize the alkyl chloride before disposal.
References
-
ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology. Retrieved from
-
BME Dept. of Organic Chemistry. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from
-
BenchChem. (n.d.). Protection of Amines with 2,4-Dimethoxybenzyl Chloride. Retrieved from
-
ChemScene. (n.d.). 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide Product Page. Retrieved from [1]
